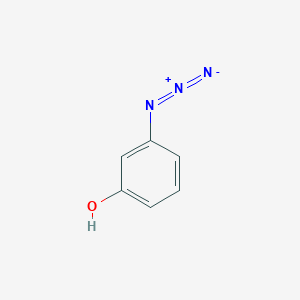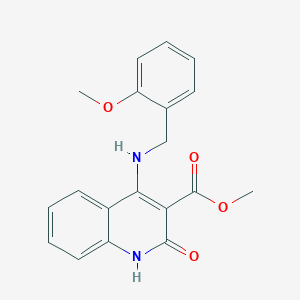![molecular formula C16H12N2O2 B2648170 4-[5-(4-hydroxyphenyl)-1H-pyrimidin-2-ylidene]cyclohexa-2,5-dien-1-one CAS No. 159488-83-2](/img/structure/B2648170.png)
4-[5-(4-hydroxyphenyl)-1H-pyrimidin-2-ylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-hydroxyphenyl)-1H-pyrimidin-2-ylidene]cyclohexa-2,5-dien-1-one, also known as HPPH, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to have potential applications in various fields, including medicine, biochemistry, and material science.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- A study presents a high-yielding procedure for synthesizing 5-aryl-4-(arylethynyl)pyrimidines, showcasing the compound's role in cyclization reactions to yield benzo[f]quinazolines or derivatives of spiro[cyclohexa-2,5-diene-1,5′-cyclopenta[d]pyrimidin]-4-one under strong Bronsted acids. These reactions proceed nearly quantitatively, highlighting the compound's utility in synthesizing fluorescent heterocycles (Shestakov et al., 2017).
Biological Interactions and Applications
- Research on p-hydroxycinnamic acid amides, including derivatives with structural similarities to the queried compound, explored their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies. These interactions provide insights into the compound's potential biomedical applications, such as drug delivery systems or probes for studying protein-ligand interactions (Meng et al., 2012).
Antimicrobial and Anticancer Activities
- A study on dihydropyrimidinone and dihydropyrimidine derivatives, related to the queried compound, reports broad biological activities including antibacterial, antiviral, and anticancer properties. Novel synthesized pyrimidine derivatives showed significant antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Al-Juboori, 2020).
Antioxidant Activity and Aldose Reductase Inhibition
- Pyrido[1,2-a]pyrimidin-4-one derivatives, akin to the compound , were tested as aldose reductase inhibitors, showing micromolar/submicromolar range activities. These compounds also exhibited significant antioxidant properties, suggesting their potential in treating oxidative stress-related diseases (La Motta et al., 2007).
Environmental and Corrosion Inhibition Applications
- Research involving new pyridopyrimidinones derivatives, structurally related to the compound of interest, evaluated their efficiency as corrosion inhibitors for carbon steel. This study underscores the compound's utility in industrial applications, particularly in protecting metals from corrosion in acidic environments (Abdallah et al., 2018).
Propriétés
IUPAC Name |
4-[2-(4-hydroxyphenyl)pyrimidin-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-14-5-1-11(2-6-14)13-9-17-16(18-10-13)12-3-7-15(20)8-4-12/h1-10,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUZOIZYIXRGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333338 |
Source


|
| Record name | 4-[2-(4-hydroxyphenyl)pyrimidin-5-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676765 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol | |
CAS RN |
159488-83-2 |
Source


|
| Record name | 4-[2-(4-hydroxyphenyl)pyrimidin-5-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Methoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B2648091.png)

![ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648093.png)

![N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2648098.png)
![N-(3,5-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2648100.png)
![Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate](/img/structure/B2648102.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2648103.png)


![N-(3-chloro-2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2648107.png)
![(5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2648108.png)

![ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B2648110.png)